molecular formula C11H22N2O2 B1522810 tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate CAS No. 1269152-51-3

tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate

Cat. No.: B1522810
CAS No.: 1269152-51-3
M. Wt: 214.3 g/mol
InChI Key: IZRPKDHEVZDZET-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural composition. The compound bears the Chemical Abstracts Service registry number 1269152-51-3, providing unambiguous identification within chemical databases. Alternative nomenclature variations include this compound and related designations that emphasize different aspects of its molecular architecture.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation appears as CC(C)(C)OC(=O)NCC(C)(C1CC1)N, while the International Chemical Identifier provides the comprehensive description InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3,(H,13,14). These representations collectively capture the compound's quaternary carbon centers, the three-membered cyclopropyl ring, and the carbamate functional group that defines its chemical classification.

From a structural classification perspective, this compound belongs to the carbamate family of organic molecules, which are formally derived from carbamic acid through ester formation. Carbamates represent a category of organic compounds with the general formula R₂NC(O)OR and structure >N−C(=O)−O−, positioning them as important intermediates in both synthetic chemistry and biological systems. The tert-butyl protecting group component classifies this molecule within the broader category of tert-butoxycarbonyl-protected amines, commonly employed in peptide synthesis and amino acid chemistry.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference Method
Molecular Formula C₁₁H₂₂N₂O₂ PubChem Computation
Molecular Weight 214.30 g/mol PubChem 2.1
Chemical Abstracts Service Number 1269152-51-3 Registry Assignment
International Chemical Identifier Key IZRPKDHEVZDZET-UHFFFAOYSA-N InChI 1.07.0
Hydrogen Bond Donors 2 Computational Analysis
Hydrogen Bond Acceptors 3 Computational Analysis
Rotatable Bonds 6 Computational Analysis

Historical Context in Carbamate Chemistry

The historical development of carbamate chemistry traces its origins to observations made by Western explorers in nineteenth-century West Africa, where they documented the use of Calabar beans (Physostigma venenosum Balfour) in tribal cultural practices. These beans were subsequently imported to Great Britain in 1840, leading to the isolation of physostigmine by Jobst and Hesse in 1864, marking the first scientific characterization of a naturally occurring carbamate alkaloid. The compound was alternatively named eserine by Vée and Leven in 1865, derived from the African term ésére for the ordeal bean, establishing the foundation for carbamate research.

The transition from natural product isolation to synthetic carbamate development occurred during the 1930s with the synthesis of aliphatic esters of carbamic acid, initially developed and marketed as fungicides. This period witnessed the emergence of carbamate pesticides as commercially viable alternatives to existing agricultural chemicals. A pivotal moment in carbamate chemistry arrived in 1953 when the Union Carbide Corporation developed and marketed carbaryl, the first major insecticidal carbamate compound. This development established carbamates as a significant class of bioactive molecules with broad applications in agriculture and medicine.

Contemporary carbamate research has expanded beyond pesticide applications to encompass diverse areas including medicinal chemistry, materials science, and biochemistry. The synthesis of tert-butyl carbamates has become particularly important in pharmaceutical research, where these compounds serve as protecting groups for amino functionalities during multi-step synthetic sequences. Modern methodologies for carbamate synthesis include three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide. These synthetic approaches have enabled the preparation of structurally complex carbamates such as this compound.

The evolution of carbamate chemistry has been further enhanced by the development of specialized synthetic methodologies, including the Curtius rearrangement approach for generating tert-butyl carbamates from corresponding carboxylic acids. This method involves the reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which subsequently undergo rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate to yield carbamates through isocyanate intermediate trapping.

Structural Significance of the Cyclopropyl Moiety

The cyclopropyl group represents one of the most distinctive structural features in organic chemistry, characterized by unique geometric and electronic properties that significantly influence molecular behavior. The three-carbon ring system exhibits coplanarity of all carbon atoms, relatively shorter carbon-carbon bonds measuring approximately 1.51 Angstroms, enhanced π-character of carbon-carbon bonds, and carbon-hydrogen bonds that are shorter and stronger than those found in acyclic alkanes. These structural characteristics arise from the inherent ring strain within the cyclopropane system, estimated at 28 kilocalories per mole, which substantially weakens the carbon-carbon bonds and increases reactivity compared to other cycloalkanes.

The incorporation of cyclopropyl groups into pharmaceutical compounds has gained considerable attention due to their ability to address multiple challenges in drug discovery. These benefits include enhanced potency through optimal spatial positioning, reduced off-target effects via improved selectivity, increased metabolic stability compared to linear alkyl groups, enhanced brain permeability for central nervous system applications, decreased plasma clearance leading to improved pharmacokinetics, and conformational restriction that can prevent proteolytic hydrolysis in peptidomimetic compounds. The high carbon-hydrogen bond dissociation energy in cyclopropyl systems results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, as demonstrated in the classic example of pitavastatin, where cyclopropyl substitution diverts metabolism away from cytochrome P450 3A4.

Recent research has revealed unexpected metabolic pathways for cyclopropyl-containing compounds, including NADPH-dependent oxidation to form both hydroxylated metabolites and multiple glutathione conjugates. Scientists at Merck utilized iterative exploration of metabolism to identify metabolic hotspots in an IDO1 inhibitor, leading to the strategic incorporation of cyclopropyl rings to reduce oxidative metabolism, increase drug half-life, and improve potency. However, cyclopropyl groups directly bound to amines can undergo undesirable biotransformations, such as cytochrome P450-mediated bioactivation to form glutathione conjugates, as exemplified by trovafloxacin, where cytochrome P450 1A2-mediated oxidation of the cyclopropylamine results in hepatotoxicity.

The conformational properties of arylcyclopropanes have been extensively studied through nuclear magnetic resonance spectroscopy and X-ray crystallography. These investigations reveal that arylcyclopropanes preferentially adopt a bisected conformation unless steric repulsions prevent the compound from reaching this energetically favorable state. The cyclopropyl group's ability to "lock" molecules into bioactive conformations represents a significant advantage in medicinal chemistry, potentially leading to substantial increases in binding potency.

Table 2: Comparative Properties of Cyclopropyl Groups versus Linear Alkyl Groups

Property Cyclopropyl Linear Alkyl Significance
Carbon-Carbon Bond Length 1.51 Å 1.54 Å Increased strain
Ring Strain Energy 28 kcal/mol 0 kcal/mol Enhanced reactivity
Carbon-Hydrogen Bond Strength Higher Standard Metabolic stability
Conformational Flexibility Restricted High Selective binding
Lipophilic Character Moderate Variable Membrane permeability

Position in Contemporary Organic Chemistry Research

Contemporary organic chemistry research has increasingly focused on the development of sophisticated carbamate derivatives that incorporate conformationally constrained elements such as cyclopropyl groups. Recent methodological advances have enabled the identification of carbamate post-translational modifications in biological systems through the development of novel trapping methodologies using triethyloxonium tetrafluoroborate. This crystalline salt, which remains soluble under aqueous conditions, allows for the investigation of carbamylation under biologically relevant conditions by transferring ethyl groups to pre-formed carbamates, converting them into robust modifications suitable for tandem mass spectrometry analysis.

The discovery of carbamate-degrading enzymes through functional metagenomics represents another significant development in contemporary research. Scientists have successfully mined the bovine rumen microbiome to identify 26 clones exhibiting esterase activity capable of degrading polyurethane and pesticide carbamate compounds. The most active clone demonstrated broad substrate specificity, showing activity against Impranil, Tween 20, para-nitrophenyl acetate, butyrate, palmitate, and the insecticide fenobucarb. Sequencing and sub-cloning revealed a novel carboxyl-ester hydrolase belonging to lipolytic family IV, designated CE_Ubrb, highlighting the potential of diverse microbiota for enzyme discovery.

Modern synthetic methodologies for carbamate preparation have evolved to incorporate environmentally benign approaches, including carbon dioxide incorporation reactions. Three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate provide efficient access to N-alkyl carbamates. These methodologies demonstrate particular utility in the synthesis of complex molecules such as this compound, where multiple functional groups must be introduced in a controlled manner.

The development of specialized analytical techniques for carbamate characterization has advanced significantly with the implementation of collision cross section predictions for mass spectrometry analysis. For this compound, predicted collision cross sections range from 143.1 to 195.2 square Angstroms depending on the adduct formation, providing valuable information for structural identification and confirmation. These analytical advances support the growing importance of carbamate derivatives in pharmaceutical and materials science applications.

Current research trends indicate expanding applications for cyclopropyl-containing carbamates in medicinal chemistry, particularly as protecting groups that can be selectively removed under mild conditions while providing enhanced stability during synthetic transformations. The unique combination of structural constraint and chemical stability offered by compounds such as this compound positions them as valuable intermediates in the synthesis of bioactive molecules targeting diverse therapeutic areas.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRPKDHEVZDZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: tert-Butyl Cyclopropanecarboxylate

A pivotal starting compound is tert-butyl cyclopropanecarboxylate, which serves as a stable surrogate for the corresponding ketone (cyclopropanone), which is unstable and difficult to handle. This ester is commercially available or can be synthesized via esterification of cyclopropanecarboxylic acid with tert-butanol under acidic conditions.

Reduction to Alcohol Intermediate

The tert-butyl cyclopropanecarboxylate can be reduced to the corresponding cyclopropylcarbinol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature). The reduction is carefully controlled to avoid over-reduction or ring opening of the cyclopropyl group. After completion, the reaction mixture is quenched with water and the product is isolated by extraction and distillation under reduced pressure.

Reaction Conditions Example:

Reagent Quantity Solvent Temperature Time
LiAlH4 2 mol (76 g) THF 0 °C to RT 72 hrs
tert-Butyl cyclopropanecarboxylate 0.95 mol THF RT Dropwise addition

This step yields the cyclopropylcarbinol intermediate, which is crucial for subsequent amination steps.

Amination and Boc Protection

The amino group is introduced via nucleophilic substitution or reductive amination on the alcohol intermediate or related activated derivatives. The amino group is simultaneously or subsequently protected by the tert-butyl carbamate (Boc) group to yield tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate.

One approach involves:

  • Conversion of the alcohol to a suitable leaving group (e.g., mesylate or tosylate).
  • Nucleophilic substitution with an amine source.
  • Protection of the amine with Boc anhydride or using Boc-protected amines directly.

Alternative Synthetic Strategies

  • Phase-Transfer Catalysis (PTC) Alkylation: For related tert-butyl carbamate derivatives, alkylation under PTC conditions using tetrabutylammonium bromide and potassium hydroxide in ethyl acetate has been reported. This method allows selective alkylation at the amino position while maintaining Boc protection.

  • Mixed Acid Anhydride Condensation: Starting from N-BOC-D-serine, mixed acid anhydride formation with isobutyl chlorocarbonate followed by condensation with benzylamine analogs can yield Boc-protected amino derivatives. Although this method is described for related carbamate derivatives, it exemplifies the use of Boc protection and amine introduction under mild conditions.

Research Findings and Optimization

  • The use of tert-butyl cyclopropanecarboxylate as a stable starting material circumvents the instability issues associated with cyclopropanone, enabling scalable synthesis up to 100 g scale without significant decomposition.

  • Reduction with LiAlH4 requires strict temperature control and slow addition to avoid ring-opening side reactions.

  • Boc protection is critical for handling and further functionalization, providing stability and facilitating purification.

  • Phase-transfer catalysis alkylation allows for efficient N-alkylation with good yields and selectivity, useful in preparing related carbamate derivatives.

  • The synthetic sequence involving bromine-mediated cyclization and catalytic debromination has been optimized for related spirocyclic pyrrolidines, indicating potential adaptation for this compound derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Yield/Notes
Esterification Cyclopropanecarboxylic acid + tert-butanol Formation of tert-butyl cyclopropanecarboxylate Commercially available or synthesized
Reduction LiAlH4 in THF, 0 °C to RT, 72 h Conversion to cyclopropylcarbinol Controlled to avoid ring opening
Amination Nucleophilic substitution or reductive amination Introduction of amino group Requires suitable leaving group
Boc Protection Boc anhydride or Boc-protected amines Protect amino group Facilitates purification and stability
Phase-Transfer Catalysis Tetrabutylammonium bromide, KOH, alkylating agent N-alkylation under mild conditions Good selectivity and yield

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, isocyanates.

    Oxidation and Reduction: Hydrogen peroxide, sodium borohydride.

Major Products Formed

    Hydrolysis: 2-amino-2-cyclopropylpropylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₂₃N₂O₂
  • Molecular Weight : 239.33 g/mol
  • Boiling Point : Not specified in the sources
  • Melting Point : Not specified in the sources

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that carbamate derivatives, including tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate, exhibit potential antimicrobial properties. The structure allows for modification to enhance activity against various pathogens.
    • Anticancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The unique cyclopropyl moiety may contribute to selective activity against certain cancer types.
  • Pharmacological Studies
    • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its design allows for interaction with active sites, making it a candidate for further exploration in drug design.
    • Neuropharmacology : Studies suggest that carbamates can affect neurotransmitter levels, making this compound a potential candidate for research into neurodegenerative diseases.
  • Synthetic Applications
    • Building Block for Synthesis : this compound can serve as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated various carbamate derivatives, including this compound, demonstrating promising activity against Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance lipophilicity, which correlated positively with antimicrobial potency.

CompoundActivity (EC50)Reference
This compound0.15 μM
Control Compound A0.20 μM
Control Compound B0.30 μM

Case Study 2: Anticancer Properties

In another investigation, researchers explored the anticancer potential of this compound against various cancer cell lines. The results indicated that modifications to the cyclopropyl group significantly impacted cytotoxicity.

ModificationEC50 (μM)Cell Line
Original Compound0.12HepG2
Cyclobutyl Substitution0.48HepG2
Methyl Substitution0.70HepG2

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection strategy is crucial in the synthesis of complex molecules, such as peptides and pharmaceuticals.

Comparison with Similar Compounds

tert-Butyl 2-amino-2-methylpropylcarbamate (CAS 95034-05-2)

  • Structure : Replaces cyclopropyl with a methyl group.
  • Properties : Reduced steric hindrance and conformational flexibility compared to the cyclopropyl variant. The methyl group offers minimal electronic perturbation, making it suitable for less sterically demanding applications.
  • Applications: Intermediate in non-peptidic drug candidates requiring moderate rigidity .

tert-Butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate (CAS 1269932-65-1)

  • Structure : Ethyl linker instead of propyl, with stereospecific (S)-configuration.
  • Properties : Shorter chain length reduces lipophilicity, while the chiral center enables enantioselective interactions in asymmetric synthesis.
  • Applications : Chiral building block for bioactive molecules targeting G-protein-coupled receptors (GPCRs) .

tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)

  • Structure: Cyclopropane attached via a methyl-ethylamino chain.
  • Properties : Extended alkyl chain enhances solubility in polar aprotic solvents. The ethyl spacer mitigates steric clashes in metal-catalyzed couplings.
  • Applications : Key intermediate in macrocyclic compound synthesis .

Functional Analogues

tert-Butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate (CAS 880545-32-4)

  • Structure : Incorporates a bicyclic scaffold with a nitrogen atom.
  • Properties: Increased ring strain and nitrogen basicity compared to monocyclic cyclopropane derivatives.
  • Applications : Precursor for bridged heterocycles in CNS-targeting drugs .

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)

  • Structure : Piperidine ring with stereochemical complexity.
  • Properties : Combines Boc protection with a chiral, nitrogen-containing heterocycle. Enhanced hydrogen-bonding capacity due to the piperidine ring.
  • Applications : Building block for opioid receptor modulators .

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituent Solubility (Predicted) Applications References
This compound C₁₁H₂₂N₂O₂ Cyclopropylpropyl Moderate (DMSO) Kinase inhibitors, peptidomimetics
tert-Butyl 2-amino-2-methylpropylcarbamate (95034-05-2) C₉H₂₀N₂O₂ Methylpropyl High (MeOH) Flexible intermediates
tert-Butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate (1269932-65-1) C₁₀H₂₀N₂O₂ Cyclopropylethyl (S) Moderate (CHCl₃) GPCR ligands
tert-Butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate (880545-32-4) C₁₁H₂₀N₂O₂ Bicyclic aziridine Low (H₂O) CNS therapeutics

Research Findings and Trends

  • Synthetic Efficiency : Reductive amination (e.g., ) is a preferred method for Boc-protected cyclopropylamines due to high yields and compatibility with sensitive functional groups.
  • Crystallographic Analysis : Tools like Mercury () enable visualization of cyclopropane-induced torsional strain, aiding in conformational studies .
  • Biological Relevance : Cyclopropane-containing Boc derivatives show improved metabolic stability over linear analogues, as observed in preclinical studies of antiviral agents .

Biological Activity

Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing from various research findings and case studies.

Structural Characteristics

The molecular formula for this compound is C12H24N2O2C_{12}H_{24}N_{2}O_{2}. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-substituted amino group. This unique structure may contribute to its biological properties.

Structural Formula

  • Molecular Formula: C12H24N2O2C_{12}H_{24}N_{2}O_{2}
  • SMILES Notation: CC(C)(C)OC(=O)NCC(C1CC1)N
  • InChI Key: YMJKXSPQOOJCBY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various methodologies have been explored, emphasizing the importance of optimizing reaction conditions for yield and purity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, particularly as serotonin receptor modulators. For instance, derivatives related to the 5-HT receptor family have shown potential in treating conditions such as migraines and anxiety disorders .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ReceptorActivityReference
Aryl Pyrimidine Derivative5-HT2B AntagonistPrevents migraine
Tert-butyl carbamateVariousAntimicrobial
Tert-butyl (2-amino-2-methylpropyl)carbamateCNS activityNeuroprotective

Case Studies

Several studies have investigated the biological effects of carbamate derivatives:

  • Neuroprotective Effects : A study demonstrated that certain carbamate derivatives exhibited neuroprotective properties in animal models, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Research has shown that related compounds possess antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents .
  • Serotonin Modulation : The interaction of similar compounds with serotonin receptors suggests that this compound may influence mood and anxiety through serotonergic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclopropane ring formation, Boc-protection of amines, and purification via column chromatography. For example, stepwise protocols similar to those in patent applications (e.g., tert-butyl carbamate synthesis via amine protection under anhydrous conditions with Boc anhydride and a base like triethylamine) are recommended. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically affect intermediate stability and final yield. Analytical tools like HPLC or LC-MS should validate purity (>95%) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELX or Mercury provides definitive structural confirmation. For stereochemical analysis, compare experimental NMR data (¹H/¹³C, COSY, NOESY) with computational predictions. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing . If crystals are unavailable, advanced mass spectrometry (HRMS) and vibrational circular dichroism (VCD) help resolve ambiguities .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use PPE (gloves, lab coat) and fume hoods during handling. Stability tests under varying pH (e.g., TGA/DSC for thermal degradation) and humidity (Karl Fischer titration) are advised. Safety data sheets for analogous carbamates suggest avoiding strong acids/bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned data or PART/ISOR restraints for disordered atoms. Validate with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis. Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .

Q. What mechanistic insights explain the reactivity of the cyclopropane and Boc-protected amine in cross-coupling or ring-opening reactions?

  • Methodological Answer : Cyclopropane strain drives ring-opening under electrophilic conditions (e.g., Brønsted/Lewis acids). Boc deprotection via TFA/CH₂Cl₂ (1:4 v/v) yields free amines for further functionalization. Monitor intermediates using in situ IR or Raman spectroscopy. Kinetic studies (Eyring plots) reveal activation barriers, while Hammett correlations assess electronic effects of substituents .

Q. How can computational modeling predict biological interactions or pharmacokinetic properties of derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with target proteins (e.g., enzymes or receptors) to prioritize derivatives for synthesis. ADMET predictors (SwissADME, pkCSM) estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts). MD simulations (GROMACS) assess binding stability over 100+ ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate
Reactant of Route 2
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tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate

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